![molecular formula C13H13N3O B1480886 1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-08-5](/img/structure/B1480886.png)
1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyrazole ring system, along with a cyclopropylmethyl group and a furan moiety. Its unique structure may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 246.28 g/mol |
CAS Number | 2098056-08-5 |
Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Phosphodiesterase (PDE) : It has been noted for its potential as a PDE inhibitor, which may lead to increased levels of cyclic nucleotides and subsequent vasodilation effects .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling pathways such as AKT/mTOR .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies
- PDE Inhibition Study : A study evaluated the inhibitory effects of various imidazo[1,2-b]pyrazole derivatives on PDE enzymes. The results indicated that this compound exhibited significant selectivity for PDE5 over other isoforms, suggesting potential therapeutic uses in erectile dysfunction and pulmonary hypertension .
- Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in glioma cell lines by inducing necroptosis and autophagy. The findings highlight its potential as an anti-glioma agent, warranting further investigation into its mechanisms and efficacy in vivo .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound, showcasing its ability to inhibit pro-inflammatory cytokines in murine macrophages. This suggests a role in managing conditions characterized by chronic inflammation .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
PDE Inhibition | Selective for PDE5; potential for ED treatment |
Anticancer | Induces apoptosis; effective against glioma cells |
Anti-inflammatory | Reduces cytokine levels; potential for inflammatory diseases |
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in pharmacology.
Anticancer Properties:
Studies have shown that 1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole may possess anticancer properties by inhibiting specific cancer cell lines. For example:
- Lung Carcinoma Cells: The compound demonstrated cytotoxic effects against lung carcinoma cells, indicating potential as an anticancer agent.
Enzyme Inhibition:
The compound has been reported to interact with key enzymes involved in cellular processes:
- Topoisomerase IV Interaction: It influences DNA replication and transcription by modulating the activity of topoisomerase IV.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to serve as a scaffold for synthesizing novel therapeutic agents targeting various diseases.
Biological Research
In addition to its anticancer properties, the compound is being evaluated for:
- Antimicrobial Activity: Studies are exploring its effectiveness against bacterial and viral pathogens.
- Neuroprotective Effects: Research is ongoing to assess its potential in neurodegenerative disease models.
Case Studies
Several case studies highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxicity in lung carcinoma cell lines. |
Study B | Enzyme Interaction | Inhibited topoisomerase IV activity, affecting DNA processes. |
Study C | Antimicrobial Effects | Exhibited promising results against specific bacterial strains. |
Análisis De Reacciones Químicas
Functionalization of the Imidazo[1,2-b]pyrazole Core
The scaffold exhibits regioselective reactivity due to electronic and steric factors. Key methods include:
-
Br/Mg Exchange : Selective bromination at the C3 position (imidazole ring) enables subsequent magnesiation, followed by trapping with electrophiles like aldehydes or ketones to introduce functional groups (e.g., hydroxyl, alkyl) .
-
Electrophilic Substitution : The C2 and C7 positions are susceptible to nitration or sulfonation under mild acidic conditions, leveraging the electron-rich nature of the pyrazole ring .
Example Reaction Pathway
Reactivity of the Furan-3-yl Substituent
The furan ring participates in:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at the α-positions (C2/C5) under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
-
Cycloaddition : Acts as a diene in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
Key Data
-
Furan oxidation with mCPBA yields a diketone side product, but this is suppressed in the presence of electron-withdrawing groups on the imidazo-pyrazole core .
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., bromo or iodo at C3/C7) undergo:
-
Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids to introduce aromatic substituents .
-
Sonogashira Coupling : Alkynylation using terminal alkynes under Cu/Pd catalysis .
Catalytic Conditions
Reaction Type | Catalyst | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75–85 |
Sonogashira | PdCl₂(PPh₃)₂, CuI | 60–70 |
Stability Under Oxidative/Reductive Conditions
-
Oxidation : The cyclopropylmethyl group is stable to mild oxidants (e.g., H₂O₂) but undergoes ring-opening under strong oxidants (e.g., KMnO₄) to form carboxylic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran without affecting the imidazo-pyrazole core .
Solubility and Pharmacological Implications
The imidazo[1,2-b]pyrazole scaffold shows enhanced aqueous solubility compared to indole analogs, making it favorable for drug design. For example, substitution with polar groups (e.g., -OH, -NH₂) at C3 improves bioavailability .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIKRBIVWVDOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.